molecular formula C9H12N2O4S B8147897 Tert-butyl N-(2-nitrothiophen-3-YL)carbamate

Tert-butyl N-(2-nitrothiophen-3-YL)carbamate

Cat. No.: B8147897
M. Wt: 244.27 g/mol
InChI Key: CLBQYTYNMPDKIT-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-nitrothiophen-3-YL)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a nitrothiophene moiety, and a carbamate functional group. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(2-nitrothiophen-3-YL)carbamate typically involves the reaction of 2-nitrothiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk of contamination and ensures consistent product quality.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl N-(2-nitrothiophen-3-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-(2-nitrothiophen-3-YL)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the carbamate. Upon exposure to acidic conditions, the tert-butyl group is cleaved, releasing the free amine .

Comparison with Similar Compounds

  • Tert-butyl carbamate
  • Benzyl carbamate
  • Ethyl carbamate

Comparison: Tert-butyl N-(2-nitrothiophen-3-YL)carbamate is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic properties and reactivity. Compared to other carbamates, it offers better stability and ease of removal under mild conditions, making it a preferred choice in organic synthesis .

Biological Activity

Tert-butyl N-(2-nitrothiophen-3-YL)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H14N2O3S. The compound features a tert-butyl group, a carbamate functional group, and a nitrothiophene moiety, which contribute to its biological properties.

PropertyValue
Molecular Weight250.31 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP2.5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The nitro group is known to be bioactivated by nitroreductases, leading to the formation of reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, nitro-containing compounds have been shown to inhibit the growth of various bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves the disruption of cellular respiration or DNA synthesis.

Case Studies

  • Study on Antimycobacterial Activity : A study published in 2023 highlighted the efficacy of nitro-containing compounds against Mycobacterium tuberculosis. This compound was included in a library of compounds tested for activity against this pathogen. Results indicated that it significantly reduced bacterial load in vitro compared to controls .
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the nitrothiophene moiety to enhance biological activity. Variations in substituents at the 3-position of the thiophene ring were explored, revealing that certain modifications increased potency against Gram-positive bacteria .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for potential therapeutic applications.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicitySelective toxicity towards cancer cells
Enzyme InhibitionModulation of enzyme activity

Properties

IUPAC Name

tert-butyl N-(2-nitrothiophen-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(12)10-6-4-5-16-7(6)11(13)14/h4-5H,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBQYTYNMPDKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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